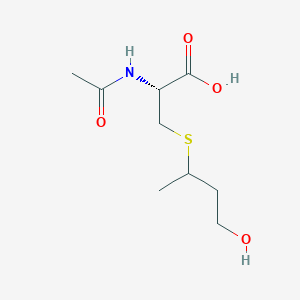

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine

Übersicht

Beschreibung

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (NAHBLC) is a novel antioxidant molecule that has gained attention in recent years due to its potential therapeutic applications. NAHBLC is a derivative of L-cysteine, an amino acid that is involved in the synthesis of glutathione, a major antioxidant in the body. NAHBLC has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Biomarker of Metabolic Activation

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine has been identified as a biomarker in the study of human carcinogens like 1,3-butadiene (BD). BD undergoes metabolic activation to various genotoxic metabolites, and specific mercapturic acids such as N-acetyl-L-cystein-S-yl compounds are formed as urinary biomarkers. This is particularly relevant in the study of carcinogenesis and occupational exposure to BD in humans (Kotapati et al., 2014).

Application in Environmental and Industrial Health

The compound also plays a role in assessing exposure to environmental and industrial chemicals like BD, present in cigarette smoke, automobile exhaust, and urban air. Its metabolites serve as markers for exposure and bioactivation studies, providing insights into the human body's response to such carcinogens (Kotapati et al., 2015).

Chemical Synthesis and Applications

Furthermore, N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine is utilized in chemical synthesis. A method involving acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinones with N-acetyl-l-cysteine was developed for synthesizing fibrostatins B, C, and D. This highlights its application in synthesizing novel compounds with potential therapeutic uses (Sabutskii et al., 2014).

Corrosion Inhibition Studies

In corrosion science, the derivatives of N-Acetyl-L-cysteine, including N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine, have been investigated as green chemical corrosion inhibitors for mild steel. This research provides insights into the development of environmentally friendly corrosion inhibitors and the mechanisms of corrosion prevention (Fu et al., 2011).

Monitoring of Electrophilic Chemicals

The compound is also significant in monitoring exposure to electrophilic xenobiotic chemicals. It acts as a urinary metabolite formed from the metabolism of various structurally different xenobiotic chemicals, thus aiding in biomonitoring studies (Vermeulen et al., 1989).

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRLJESZWULTTQ-XDKWHASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCO)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675528 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33164-64-6 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine in the context of the research paper?

A: The research paper investigates potential biomarkers in urine that can differentiate between smokers, non-smokers, and vapers. N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine was identified as a potential biomarker for e-cigarette use, as its levels were significantly elevated in the urine of e-cigarette users compared to non-smokers. []

Q2: Does the research paper provide further details about the properties or mechanisms of action of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine?

A: While the paper highlights the presence and potential significance of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine as a biomarker for vaping, it primarily focuses on identifying potential biomarkers through metabolomics analysis. The paper does not delve into the detailed properties, mechanisms of action, or metabolic pathways associated with this compound. Further research is needed to elucidate these aspects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1501372.png)